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Compound of Interest

Compound Name: 3-Methoxypyrrolidin-2-one

Cat. No.: B15225963 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 3-Methoxypyrrolidin-2-one, a molecule of interest in synthetic and medicinal chemistry.

Due to the limited availability of direct experimental spectra for this specific compound in public

databases, this document presents predicted data based on the analysis of structurally related

compounds and established principles of spectroscopic interpretation. Detailed experimental

protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data are also provided.

Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 3-Methoxypyrrolidin-2-
one. These predictions are derived from the known spectral characteristics of γ-lactams,

methoxy-substituted alkanes, and other substituted pyrrolidinones.

Table 1: Predicted ¹H NMR Spectroscopic Data for 3-Methoxypyrrolidin-2-one
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Protons
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

NH 7.0 - 8.5 Broad Singlet -

H3 3.8 - 4.2 Doublet of Doublets 6-8, 4-6

OCH₃ 3.3 - 3.6 Singlet -

H5 (a) 3.2 - 3.5 Multiplet -

H5 (b) 3.0 - 3.3 Multiplet -

H4 (a) 2.2 - 2.5 Multiplet -

H4 (b) 1.9 - 2.2 Multiplet -

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-Methoxypyrrolidin-2-one

Carbon Predicted Chemical Shift (δ, ppm)

C2 (C=O) 175 - 180

C3 (CH-O) 75 - 85

OCH₃ 55 - 60

C5 (CH₂) 40 - 50

C4 (CH₂) 25 - 35

Table 3: Predicted IR Absorption Data for 3-Methoxypyrrolidin-2-one
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Functional Group
Predicted Absorption
Range (cm⁻¹)

Intensity

N-H Stretch 3200 - 3400 Medium, Broad

C-H Stretch (sp³) 2850 - 3000 Medium

C=O Stretch (γ-lactam) 1680 - 1720 Strong

C-O Stretch (ether) 1050 - 1150 Strong

N-H Bend 1550 - 1650 Medium

Table 4: Predicted Mass Spectrometry Fragmentation Data for 3-Methoxypyrrolidin-2-one

m/z Predicted Fragment

115 [M]⁺ (Molecular Ion)

84 [M - OCH₃]⁺

71 [M - C₂H₄O]⁺

56 [C₃H₄O]⁺ or [C₃H₆N]⁺

43 [C₂H₅N]⁺ or [C₃H₇]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of 3-Methoxypyrrolidin-2-one.

Methodology:

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of

a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube. The choice of

solvent can influence chemical shifts; CDCl₃ is a common starting point for many organic

molecules.
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Instrument Setup:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

Tune and shim the instrument to ensure a homogeneous magnetic field.

¹H NMR Acquisition:

Acquire a one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and

an acquisition time of 2-4 seconds.

Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

This experiment typically requires a larger number of scans (e.g., 1024 or more) due to the

low natural abundance of ¹³C.

A wider spectral width is used compared to ¹H NMR.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase correct the spectra and perform baseline correction.

Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g.,

CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 3-Methoxypyrrolidin-2-one.
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Methodology:

Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid sample directly onto the ATR crystal.

Ensure good contact between the sample and the crystal by applying pressure with the

built-in clamp. This is a common and convenient method for solid and liquid samples.[1]

Sample Preparation (Thin Film):

Dissolve a small amount of the solid (5-10 mg) in a few drops of a volatile solvent like

methylene chloride or acetone.[1]

Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to

evaporate, leaving a thin film of the compound.[1]

Data Acquisition:

Place the sample (ATR unit or salt plate) in the sample compartment of an FTIR

spectrometer.

Acquire a background spectrum of the empty ATR crystal or a clean salt plate.

Acquire the sample spectrum. The instrument software will automatically ratio the sample

spectrum against the background spectrum to produce the final absorbance or

transmittance spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of

4000-400 cm⁻¹.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 3-
Methoxypyrrolidin-2-one.

Methodology (Electron Ionization - EI):
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Sample Introduction:

Introduce a small amount of the sample into the mass spectrometer, typically via a direct

insertion probe for solids or through a gas chromatograph (GC-MS) for volatile

compounds.

Ionization:

The sample is vaporized and then bombarded with a high-energy electron beam (typically

70 eV).[2] This causes the molecule to lose an electron, forming a molecular ion ([M]⁺),

which is a radical cation.[3][4]

Fragmentation:

The high internal energy of the molecular ion causes it to fragment into smaller,

characteristic ions.[5]

Mass Analysis:

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-

flight analyzer).

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection:

An electron multiplier or similar detector records the abundance of each ion.

Data Analysis:

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Identify the molecular ion peak to determine the molecular weight.

Analyze the fragmentation pattern to deduce structural information. Common

fragmentation pathways for pyrrolidinones include the loss of the side chain and cleavage

of the ring.[6][7][8]
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Visualizations
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic

compound like 3-Methoxypyrrolidin-2-one.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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